Testosterone hemisuccinate

描述

. Testosterone succinate is used in various scientific and medical applications due to its unique properties and effects.

准备方法

合成路线和反应条件: 睾酮琥珀酸酯是通过使睾酮与琥珀酸酯化而合成的。 反应通常需要使用催化剂,例如硫酸,并在受控温度条件下进行,以确保酯键的形成 .

工业生产方法: 在工业环境中,睾酮琥珀酸酯的生产涉及大规模酯化过程。 反应条件经过优化,以最大限度地提高产率和纯度。 该过程包括通过重结晶或色谱技术对最终产品进行纯化,以去除任何杂质 .

化学反应分析

反应类型: 睾酮琥珀酸酯会发生各种化学反应,包括:

氧化: 该反应涉及使用氧化剂,如高锰酸钾或三氧化铬,将睾酮琥珀酸酯转化为其氧化形式。

还原: 还原反应可以使用还原剂,如氢化锂铝,将睾酮琥珀酸酯还原回睾酮。

常用试剂和条件:

氧化: 高锰酸钾,三氧化铬;酸性或碱性条件。

还原: 氢化锂铝;无水条件。

取代: 卤素,烷基化试剂;各种溶剂和温度.

主要生成产物:

氧化: 睾酮琥珀酸酯的氧化衍生物。

还原: 睾酮。

取代: 睾酮琥珀酸酯的取代衍生物.

科学研究应用

Hormone Replacement Therapy

Testosterone hemisuccinate has been investigated for its role in hormone replacement therapy (HRT) for men with low testosterone levels (hypogonadism). Studies indicate that testosterone therapy can improve body composition, enhance muscle mass, and positively affect metabolic profiles.

- Case Study : A study conducted on male veterans indicated that testosterone therapy resulted in significant increases in lean muscle mass and improvements in metabolic markers such as blood glucose levels and LDL cholesterol. The therapy involved administering testosterone cypionate, but the findings are relevant for understanding the broader implications of testosterone derivatives like hemisuccinate .

Anti-Inflammatory Effects

Research has shown that testosterone can exert anti-inflammatory effects, which may be beneficial in treating conditions associated with chronic inflammation.

- Case Study : An observational study noted that men receiving testosterone therapy experienced reductions in inflammatory markers such as C-reactive protein (CRP), suggesting potential applications for this compound in managing inflammatory diseases .

Investigative Studies

This compound is primarily used in laboratory settings to explore its effects on various biological systems, including vascular function and metabolic processes.

- Study Example : Research involving rat models demonstrated that testosterone-induced relaxation of vascular smooth muscle was dependent on the structure of the androgen, highlighting the importance of testosterone derivatives like hemisuccinate in understanding vascular health .

Forensic Applications

Due to its anabolic properties, this compound is also regulated under controlled substances laws and may be analyzed in forensic investigations related to doping in sports.

Chemical Properties and Structure

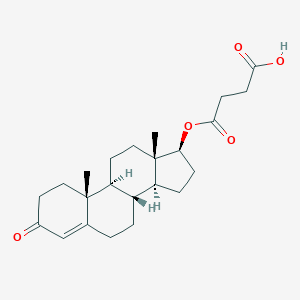

This compound is characterized by its unique chemical structure, which allows it to interact with androgen receptors effectively. Its molecular formula is C23H32O5, and it features a succinic acid moiety that enhances its solubility and bioavailability compared to other testosterone derivatives .

Regulatory Status

In the United States, this compound is classified as a Schedule III controlled substance, which means it is regulated due to potential for abuse but is available for legitimate medical and research purposes .

Conclusion and Future Directions

The applications of this compound are multifaceted, ranging from therapeutic uses in hormone replacement therapy to research applications investigating its biological effects. As studies continue to explore the therapeutic benefits and safety profiles of testosterone derivatives, there remains significant potential for developing new treatment protocols that incorporate compounds like this compound.

Future research should focus on comprehensive clinical trials assessing long-term effects, optimal dosing strategies, and the specific mechanisms through which this compound exerts its physiological effects. This could lead to improved treatment options for individuals with low testosterone levels or related health conditions.

Data Summary Table

作用机制

睾酮琥珀酸酯通过与靶组织中的雄激素受体结合发挥作用。 这种结合诱导基因表达,从而导致男性性器官和第二性征的生长和发育。 该化合物也可以转化为二氢睾酮 (DHT) 或雌二醇,它们作用于不同的受体和途径 .

类似化合物:

- 睾酮环戊丙酸酯

- 睾酮安妥

- 睾酮十一酸酯

比较: 睾酮琥珀酸酯因其与琥珀酸的酯化而具有独特性,这使其溶解度、吸收和作用持续时间与其他睾酮酯相比有所不同。 例如,睾酮环戊丙酸酯和睾酮安妥具有不同的酯链,导致其药代动力学和临床应用存在差异 .

相似化合物的比较

- Testosterone cypionate

- Testosterone enanthate

- Testosterone undecanoate

Comparison: Testosterone succinate is unique due to its esterification with succinic acid, which affects its solubility, absorption, and duration of action compared to other testosterone esters. For example, testosterone cypionate and testosterone enanthate have different ester chains, leading to variations in their pharmacokinetics and clinical applications .

生物活性

Testosterone hemisuccinate is a synthetic derivative of testosterone, designed to enhance its solubility and bioavailability. It is primarily used in research contexts and has been explored for various therapeutic applications. This article delves into the biological activity, mechanisms, and clinical implications of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C23H32O5

- Molecular Weight : 388.497 g/mol

- DrugBank ID : DB00624

- Synonyms : Testosterone 17-hemisuccinate, Testosterone succinate

This compound acts as an androgen receptor agonist , similar to testosterone. Upon administration, it binds to androgen receptors, leading to the activation of gene expression associated with male sexual characteristics and reproductive functions. The compound's structure allows for improved pharmacokinetics compared to testosterone itself, potentially enhancing its therapeutic efficacy.

Pharmacodynamics

- Absorption : this compound exhibits improved absorption characteristics due to its esterified form.

- Bioavailability : Approximately 10% bioavailable when administered topically.

- Half-life : Variable, ranging from 10 to 100 minutes depending on the administration route.

Metabolism

This compound is metabolized similarly to testosterone, primarily through pathways involving:

- CYP450 enzymes : Such as CYP3A4 and CYP2B6.

- Active metabolites : Including dihydrotestosterone (DHT) and estradiol.

Immunogenicity Studies

A study explored the immunogenicity of this compound derivatives conjugated with proteins for potential use as immunogens in assays. The results indicated that:

- Conjugates linked to porcine thyroglobulin (PT) generated higher antiserum titers compared to other conjugates.

- Cross-reactivity with DHT was observed in the range of 22% to 100%, suggesting significant potential for specific assay development using these derivatives .

Case Studies and Clinical Trials

Various clinical trials have investigated the effects of this compound on different biological parameters:

- Weight Gain in Reproductive Organs : Administration of testosterone derivatives has shown significant increases in seminal vesicle weight while reducing thymus weight in animal models, indicating androgenic effects on reproductive tissues .

- Nanomedicine Applications : Research has demonstrated the potential of this compound in nanomedicine, where it is linked to nanoparticles for targeted drug delivery systems aimed at enhancing therapeutic outcomes while minimizing side effects .

Comparative Biological Activity

The following table summarizes the biological activities and effects of this compound compared to other testosterone derivatives:

| Compound | Biological Activity | Observations |

|---|---|---|

| Testosterone | Androgen receptor agonist | Promotes masculine characteristics; wide therapeutic index |

| This compound | Enhanced solubility and bioavailability | Improved pharmacokinetics; potential for targeted therapies |

| Testosterone 17-isobutyrate | Increases seminal vesicle weight | Significant androgenic effects noted in controlled studies |

属性

IUPAC Name |

4-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-22-11-9-15(24)13-14(22)3-4-16-17-5-6-19(23(17,2)12-10-18(16)22)28-21(27)8-7-20(25)26/h13,16-19H,3-12H2,1-2H3,(H,25,26)/t16-,17-,18-,19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQNBXFUHQZFOE-VYAQIDIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966457 | |

| Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-15-3 | |

| Record name | Testosterone 17-hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone-17-succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4114I54YIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does testosterone hemisuccinate differ from testosterone in terms of its interaction with bacterial cells?

A: this compound, a negatively charged derivative of testosterone, exhibits distinct interactions with bacterial cells compared to its parent compound. Studies have shown that the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa is significantly less permeable to this compound than to testosterone, which is strongly hydrophobic []. This difference in permeability suggests that the negative charge on this compound hinders its diffusion across the lipid bilayer of the bacterial outer membrane. Conversely, the uncharged testosterone molecule can readily penetrate the hydrophobic environment of the membrane. This finding highlights the importance of lipophilicity in determining a molecule's ability to traverse bacterial cell envelopes.

Q2: What structural modifications were made to testosterone to synthesize this compound, and how do these changes affect its properties?

A: this compound is synthesized by esterifying the 17β-hydroxyl group of testosterone with succinic anhydride. This modification introduces a succinyl group, which contains a carboxylic acid moiety, onto the testosterone molecule []. The presence of this carboxylic acid group imparts a negative charge to this compound at physiological pH, making it more water-soluble than the highly hydrophobic testosterone. This increased water solubility can be advantageous for certain applications, such as formulating the compound for intravenous administration.

Q3: Can this compound be used as a probe to study the permeability of bacterial outer membranes?

A: Yes, this compound can serve as a valuable probe for investigating alterations in the outer membrane of Gram-negative bacteria []. By coupling its influx into the cell with the activity of an intracellular enzyme, 3-oxosteroid δ1-dehydrogenase, researchers can measure the diffusion rates of this compound across the bacterial membrane. This technique has been used to demonstrate that mutations affecting lipopolysaccharide structure or porin composition in P. aeruginosa lead to increased permeability to this compound []. Such studies highlight the utility of this compound in probing the barrier function of bacterial outer membranes.

Q4: Are there any documented applications of this compound in the development of radioimmunoassays?

A: Yes, this compound has been successfully employed in the development of radioimmunoassays (RIAs) for various hormones. For instance, researchers have synthesized a this compound-bovine serum albumin conjugate and used it to generate antiserum in rabbits []. This antiserum formed the basis of a specific RIA for measuring plasma 19-nortestosterone levels, demonstrating the feasibility of using this compound derivatives in immunoassay development.

Q5: How does the presence of this compound influence the catalytic activity of neocarzinostatin, an antitumor protein?

A: Studies have explored the interaction between this compound and neocarzinostatin, an enediyne antitumor antibiotic, to create hybrid biocatalysts. Researchers synthesized an iron(III)-porphyrin-testosterone conjugate and complexed it with a neocarzinostatin variant (NCS-3.24) []. This artificial metalloenzyme demonstrated catalytic activity in the chemoselective and enantioselective sulfoxidation of thioanisole by hydrogen peroxide. Molecular modeling studies suggested that the binding affinity of the conjugate to NCS-3.24 was enhanced by a synergistic interaction between the steroid moiety and the porphyrin macrocycle within the protein's binding site. This example highlights the potential of using this compound derivatives in the design of novel biocatalysts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。